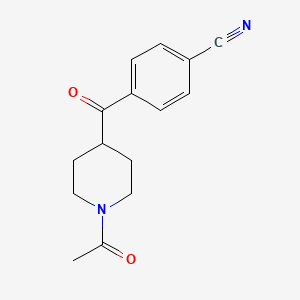![molecular formula C19H21N5O B12636202 (4r)-2-Amino-1,3',3'-Trimethyl-7'-(Pyrimidin-5-Yl)-3',4'-Dihydro-2'h-Spiro[imidazole-4,1'-Naphthalen]-5(1h)-One](/img/structure/B12636202.png)
(4r)-2-Amino-1,3',3'-Trimethyl-7'-(Pyrimidin-5-Yl)-3',4'-Dihydro-2'h-Spiro[imidazole-4,1'-Naphthalen]-5(1h)-One
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4r)-2-Amino-1,3’,3’-Trimethyl-7’-(Pyrimidin-5-Yl)-3’,4’-Dihydro-2’h-Spiro[imidazole-4,1’-Naphthalen]-5(1h)-One is a complex organic compound with a unique spiro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4r)-2-Amino-1,3’,3’-Trimethyl-7’-(Pyrimidin-5-Yl)-3’,4’-Dihydro-2’h-Spiro[imidazole-4,1’-Naphthalen]-5(1h)-One typically involves multi-step organic reactions. The starting materials are often commercially available compounds, which undergo a series of transformations including cyclization, amination, and spiro formation. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency. Purification processes such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(4r)-2-Amino-1,3’,3’-Trimethyl-7’-(Pyrimidin-5-Yl)-3’,4’-Dihydro-2’h-Spiro[imidazole-4,1’-Naphthalen]-5(1h)-One can undergo various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
(4r)-2-Amino-1,3’,3’-Trimethyl-7’-(Pyrimidin-5-Yl)-3’,4’-Dihydro-2’h-Spiro[imidazole-4,1’-Naphthalen]-5(1h)-One has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (4r)-2-Amino-1,3’,3’-Trimethyl-7’-(Pyrimidin-5-Yl)-3’,4’-Dihydro-2’h-Spiro[imidazole-4,1’-Naphthalen]-5(1h)-One involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4r)-2-Amino-1,3’,3’-Trimethyl-7’-(Pyrimidin-5-Yl)-3’,4’-Dihydro-2’h-Spiro[imidazole-4,1’-Naphthalen]-5(1h)-One: shares similarities with other spiro compounds and imidazole derivatives.
Spiro[imidazole-4,1’-naphthalen]-5(1h)-one: A simpler analog without the pyrimidinyl group.
2-Amino-1,3’,3’-Trimethyl-7’-(Pyrimidin-5-Yl)-3’,4’-Dihydro-2’h-Spiro[imidazole-4,1’-Naphthalen]-5(1h)-One: A compound with a similar structure but different functional groups.
Uniqueness
The uniqueness of (4r)-2-Amino-1,3’,3’-Trimethyl-7’-(Pyrimidin-5-Yl)-3’,4’-Dihydro-2’h-Spiro[imidazole-4,1’-Naphthalen]-5(1h)-One lies in its specific spiro structure and the presence of both imidazole and pyrimidinyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H21N5O |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
(4R)-2'-amino-2,2,3'-trimethyl-6-pyrimidin-5-ylspiro[1,3-dihydronaphthalene-4,5'-imidazole]-4'-one |
InChI |
InChI=1S/C19H21N5O/c1-18(2)7-13-5-4-12(14-8-21-11-22-9-14)6-15(13)19(10-18)16(25)24(3)17(20)23-19/h4-6,8-9,11H,7,10H2,1-3H3,(H2,20,23)/t19-/m1/s1 |
InChI-Schlüssel |
UPOMBIAVTOFWMY-LJQANCHMSA-N |
Isomerische SMILES |
CC1(CC2=C(C=C(C=C2)C3=CN=CN=C3)[C@]4(C1)C(=O)N(C(=N4)N)C)C |
Kanonische SMILES |
CC1(CC2=C(C=C(C=C2)C3=CN=CN=C3)C4(C1)C(=O)N(C(=N4)N)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12636127.png)


![1-Phenyl-3-({2-[(propan-2-yl)sulfanyl]ethyl}amino)but-2-en-1-one](/img/structure/B12636141.png)
![2-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12636153.png)
![1-[(2,6-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid](/img/structure/B12636165.png)
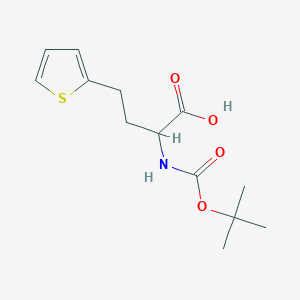

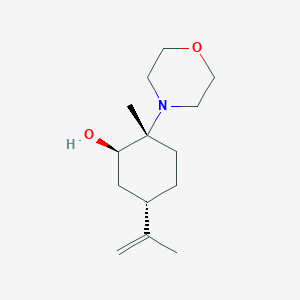
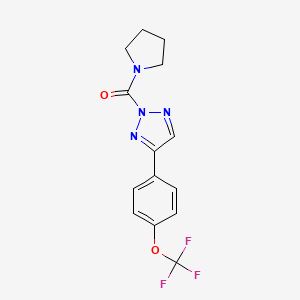

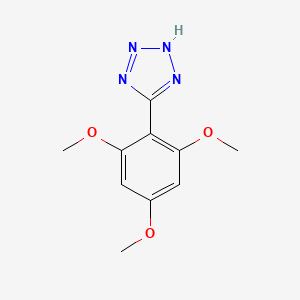
![(11S,12R,16S)-11-(4-chlorobenzoyl)-14-(4-methoxyphenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12636193.png)
